7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
Overview
Description
7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, which is a polycyclic aromatic hydrocarbon, substituted with an aminobutyl group, an ethyl group, and a dicarboxylic acid hydrazide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide typically involves multiple steps:
Naphthalene Derivative Preparation: The starting material is often a naphthalene derivative, which undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aminonaphthalene is then reacted with ethylamine and 4-aminobutylamine under controlled conditions to introduce the desired substituents.
Hydrazide Formation: Finally, the dicarboxylic acid is converted to its hydrazide form using hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydrazide groups, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts facilitate condensation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while condensation with aldehydes forms hydrazones.
Scientific Research Applications
Chemistry
In chemistry, 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to its naphthalene core, which exhibits fluorescence. It can help in imaging and tracking biological molecules and processes.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The hydrazide moiety is known for its activity against certain diseases, and modifications of this compound could lead to new drug candidates.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide involves its interaction with molecular targets through its functional groups. The amine and hydrazide groups can form hydrogen bonds and participate in nucleophilic attacks, while the naphthalene core can engage in π-π interactions. These interactions can affect various biological pathways and processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,2-dicarboxylic acid hydrazide: Lacks the aminobutyl and ethyl groups, making it less versatile in reactions.
7-Aminonaphthalene-1,2-dicarboxylic acid hydrazide: Similar but without the N-ethyl group, affecting its reactivity and applications.
Naphthalene-1,2-dicarboxylic acid dihydrazide: Contains two hydrazide groups, offering different reactivity patterns.
Uniqueness
The presence of the N-4-aminobutyl and N-ethyl groups in 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide provides unique reactivity and interaction capabilities. These substituents enhance its potential for forming diverse chemical bonds and participating in various reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-[4-aminobutyl(ethyl)amino]naphthalene-1,2-dicarbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-2-24(10-4-3-9-19)13-7-5-12-6-8-14(17(25)22-20)16(15(12)11-13)18(26)23-21/h5-8,11H,2-4,9-10,19-21H2,1H3,(H,22,25)(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCJYISTWRMEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCN)C1=CC2=C(C=C1)C=CC(=C2C(=O)NN)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149855 | |
Record name | 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112076-60-5 | |
Record name | 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112076605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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